molecular formula C5H10Cl2N4OS B8484851 2-(4-(Chloromethyl)-4-hydroxy-2-thiazolin-2-yl)guanidine hydrochloride

2-(4-(Chloromethyl)-4-hydroxy-2-thiazolin-2-yl)guanidine hydrochloride

Cat. No. B8484851
M. Wt: 245.13 g/mol
InChI Key: DLYAJFUNTHMXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04609737

Procedure details

60.0 kg of dichloroacetone is dissolved in 550 ml of acetone. After cooling the solution to -5°~7° C., 55.8 kg of (aminoiminomethyl)thiourea[amidinothiourea] is added to the solution under cooling portionwise at one hour intervals each time in a 10 kg amount of amidinothiourea. The mixture is stirred continuously for 5 days below 0° C. The resultant precipitates are collected by filtration, and washed with 50 l of acetone to provide 111.6 kg of the desired compound. This material can be used as the starting material for the next process.
Quantity
60 kg
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
(aminoiminomethyl)thiourea[amidinothiourea]
Quantity
55.8 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2](Cl)[C:3](=[O:5])[CH3:4].[C:7]([NH:10][C:11]([NH2:13])=[S:12])(=[NH:9])[NH2:8]>CC(C)=O>[ClH:1].[Cl:1][CH2:2][C:3]1([OH:5])[CH2:4][S:12][C:11]([N:10]=[C:7]([NH2:9])[NH2:8])=[N:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
60 kg
Type
reactant
Smiles
ClC(C(C)=O)Cl
Name
Quantity
550 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
(aminoiminomethyl)thiourea[amidinothiourea]
Quantity
55.8 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=N)NC(=S)N

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred continuously for 5 days below 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution to -5°~7° C.
CUSTOM
Type
CUSTOM
Details
The resultant precipitates
FILTRATION
Type
FILTRATION
Details
are collected by filtration
WASH
Type
WASH
Details
washed with 50 l of acetone

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Cl.ClCC1(N=C(SC1)N=C(N)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 111.6 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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